1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(Thiophen-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a bicyclic hexane structure with a thiophene ring attached to one of its carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . Another approach involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are known for their efficiency and ability to produce the desired bicyclic structure with high yields.
Industrial Production Methods: Industrial production of this compound may leverage scalable photochemical processes or catalytic methods that allow for the efficient synthesis of large quantities. The use of photochemistry and Lewis acid catalysis ensures that the production process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for benzene derivatives, which can enhance the pharmacokinetic properties of drug candidates
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism by which 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise orientation of functional groups, which can enhance binding affinity to specific molecular targets. This compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Bicyclo[2.1.1]hexane-5-carboxylic acid derivatives: Various derivatives with different substituents on the bicyclic framework
Uniqueness: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12O2S |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H12O2S/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13) |
InChI Key |
MHUIZKOIHOEEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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